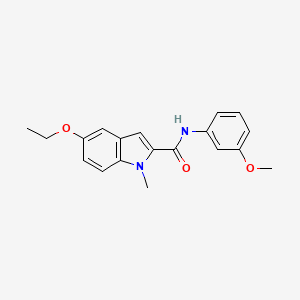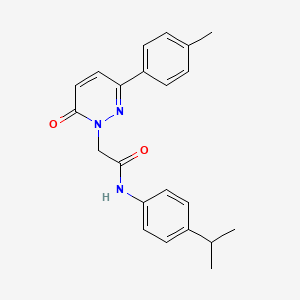![molecular formula C22H22ClN3O3S2 B14988179 Ethyl 2-({[5-chloro-2-(propan-2-ylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B14988179.png)
Ethyl 2-({[5-chloro-2-(propan-2-ylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[5-CHLORO-2-(PROPAN-2-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a pyrimidine ring substituted with a chlorine atom and an isopropylthio group, along with a thiophene ring substituted with a carboxylate ester and a 4-methylphenyl group
Preparation Methods
The synthesis of ETHYL 2-[5-CHLORO-2-(PROPAN-2-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the pyrimidine and thiophene intermediates. The reaction conditions often include the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the Paal–Knorr reaction, which is known for the condensation of 1,4-dicarbonyl compounds . Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
ETHYL 2-[5-CHLORO-2-(PROPAN-2-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom on the pyrimidine ring, using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu), resulting in the formation of various substituted derivatives.
Scientific Research Applications
ETHYL 2-[5-CHLORO-2-(PROPAN-2-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding, which are crucial in drug discovery.
Industry: It can be used in the development of new materials with specific electronic or optical properties, useful in fields like organic electronics and photonics.
Mechanism of Action
The mechanism of action of ETHYL 2-[5-CHLORO-2-(PROPAN-2-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrimidine and thiophene rings allow it to bind to active sites or allosteric sites on proteins, modulating their activity. This binding can inhibit or activate the target protein, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar compounds to ETHYL 2-[5-CHLORO-2-(PROPAN-2-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE include other pyrimidine and thiophene derivatives with various substituents. These compounds may share similar chemical properties and reactivity but differ in their biological activity and applications. For example:
- ETHYL 7-(2-CHLOROBENZOYL)-3-(2-THIENYL)PYRROLO(1,2-C)PYRIMIDINE-5-CARBOXYLATE : This compound features a pyrrolo-pyrimidine core and is used in early discovery research for its unique chemical properties.
- Indole derivatives : These compounds, which include a benzopyrrole ring, are known for their diverse biological activities and are used in the development of antiviral, anticancer, and anti-inflammatory agents.
ETHYL 2-[5-CHLORO-2-(PROPAN-2-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE stands out due to its unique combination of pyrimidine and thiophene rings, along with specific substituents that confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22ClN3O3S2 |
|---|---|
Molecular Weight |
476.0 g/mol |
IUPAC Name |
ethyl 2-[(5-chloro-2-propan-2-ylsulfanylpyrimidine-4-carbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C22H22ClN3O3S2/c1-5-29-21(28)17-15(14-8-6-13(4)7-9-14)11-30-20(17)26-19(27)18-16(23)10-24-22(25-18)31-12(2)3/h6-12H,5H2,1-4H3,(H,26,27) |
InChI Key |
DKASTYGJSUQZPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=NC(=NC=C3Cl)SC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-N-(2,5-dimethoxyphenyl)-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B14988103.png)
![Methyl 4-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B14988108.png)
![N-(4-chlorophenyl)-2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}pyrimidine-4-carboxamide](/img/structure/B14988112.png)
![2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B14988121.png)
![2-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B14988125.png)
![2-Methylpropyl 2-({[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14988131.png)




![4-butyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]cyclohexanecarboxamide](/img/structure/B14988176.png)
![Methyl 4-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate](/img/structure/B14988201.png)
![N-(2-chlorophenyl)-5-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B14988206.png)
